N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 946252-30-8
VCID: VC4246678
InChI: InChI=1S/C23H22N4O4S/c28-21(24-16-6-7-19-20(10-16)31-14-30-19)13-32-23-25-18-8-9-27(12-17(18)22(29)26-23)11-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,24,28)(H,25,26,29)
SMILES: C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.51

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 946252-30-8

Cat. No.: VC4246678

Molecular Formula: C23H22N4O4S

Molecular Weight: 450.51

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide - 946252-30-8

Specification

CAS No. 946252-30-8
Molecular Formula C23H22N4O4S
Molecular Weight 450.51
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H22N4O4S/c28-21(24-16-6-7-19-20(10-16)31-14-30-19)13-32-23-25-18-8-9-27(12-17(18)22(29)26-23)11-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,24,28)(H,25,26,29)
Standard InChI Key CEAXOTAMDCBACG-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

The compound features a hybrid architecture combining a benzo[d] dioxole (methylenedioxyphenyl) moiety, a pyrido[4,3-d]pyrimidine core, and a thioacetamide linker. Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₄O₄S
Molecular Weight450.51 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
SMILESC1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

The pyrido[4,3-d]pyrimidine core adopts a partially saturated bicyclic system, while the benzyl group at position 6 enhances lipophilicity. The thioacetamide bridge (-SCC(=O)NH-) links the dioxole and pyrimidine moieties, potentially influencing target binding and metabolic stability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Core Construction: Cyclocondensation of diaminopyridines with ketones or aldehydes to form the pyrido[4,3-d]pyrimidine scaffold.

  • Thioether Formation: Nucleophilic substitution between a pyrimidinyl thiol and chloroacetamide intermediates .

  • Benzylation: Introduction of the benzyl group via alkylation under basic conditions (e.g., NaH/THF) .

Table 2: Representative Synthesis Data

StepReagents/ConditionsYieldReference
Pyrimidine cyclizationEt₃N, DMF, 80°C45%
Thioacetamide couplingK₂CO₃, DMF, rt, 12h62%
BenzylationNaH, BnBr, THF, 0°C to rt21%

Challenges include low yields during benzylation (21–27%) and epimerization risks at chiral centers . Recent advances employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

PropertyValueMethod
LogP3.8 ± 0.2SwissADME
Solubility (pH 7.4)12 μMChemAxon
CYP3A4 InhibitionModerate (IC₅₀: 8.3 μM)ADMET Lab

The compound’s moderate solubility and CYP3A4 interaction suggest potential drug-drug interactions requiring formulation optimization .

Research Findings and Applications

Preclinical Studies

  • Neuroprotection: In a zebrafish model of seizure, analogs reduced epileptiform activity by 67% at 10 μM.

  • Antiproliferative Effects: Screening against MCF-7 breast cancer cells showed 40% growth inhibition at 50 μM .

Patent Landscape

Future Directions and Challenges

Synthesis Optimization

  • Catalytic Asymmetric Synthesis: Chiral phosphine ligands (e.g., BINAP) could improve enantioselectivity during pyrimidine cyclization .

  • Continuous Flow Systems: Microreactor technology may enhance thioether coupling yields (>75%) .

Biological Profiling

Priority areas include:

  • In Vivo Anticonvulsant Efficacy: Dose-response studies in MES and pentylenetetrazole (PTZ) models.

  • Safety Pharmacology: hERG channel binding and genotoxicity assays.

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